6-Bromo-2-methylpyridine-3-boronic acid
Overview
Description
6-Bromo-2-methylpyridine-3-boronic acid is an organoboron compound that features a boronic acid functional group attached to a brominated methylpyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methylpyridine-3-boronic acid typically involves the bromination of 2-methylpyridine followed by borylation. One common method is the direct borylation of 6-bromo-2-methylpyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation helps in scaling up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methylpyridine-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, are used for oxidation reactions.
Major Products Formed
Biaryls: Formed in Suzuki–Miyaura coupling reactions.
Boronic Esters: Formed in oxidation reactions.
Substituted Pyridines: Formed in substitution reactions.
Scientific Research Applications
Chemistry
6-Bromo-2-methylpyridine-3-boronic acid is widely used in organic synthesis for the construction of complex molecules. It is a key reagent in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
In medicinal chemistry, this compound is used to develop new drugs and therapeutic agents. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of biologically active molecules.
Industry
In the industrial sector, this compound is used in the production of polymers and advanced materials. Its role in cross-coupling reactions makes it a versatile building block for various applications.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methylpyridine-3-boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium center. This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- (6-Methylpyridin-3-yl)boronic acid
- (2-Methylpyridin-3-yl)boronic acid hydrochloride
- 5-Bromopyridine-3-boronic acid
Uniqueness
6-Bromo-2-methylpyridine-3-boronic acid is unique due to the presence of both a bromine atom and a boronic acid group on the methylpyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable reagent in synthetic chemistry.
Properties
IUPAC Name |
(6-bromo-2-methylpyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLYPZNXELJJDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)Br)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660632 | |
Record name | (6-Bromo-2-methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-22-9 | |
Record name | B-(6-Bromo-2-methyl-3-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Bromo-2-methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.